molecular formula C17H18N4O3S B6078953 N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide

N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide

Cat. No. B6078953
M. Wt: 358.4 g/mol
InChI Key: TUEPDBJGYLSRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential use in the treatment of various inflammatory diseases and cancer.

Mechanism of Action

N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide inhibits the activation of the IKK complex by binding to the ATP-binding site of the IKKβ subunit. This prevents the phosphorylation and degradation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects:
N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide in lab experiments is its selectivity for the IKK complex, which allows for specific inhibition of this pathway without affecting other signaling pathways. However, one limitation is that this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several potential future directions for research involving N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of interest is the investigation of the role of the IKK complex in various diseases, such as cancer and autoimmune disorders. Additionally, there is potential for the use of N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide in combination with other therapies to enhance their efficacy.

Synthesis Methods

N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzylamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with methylamine and benzyl chloride to form the final product.

Scientific Research Applications

N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide has been widely used in scientific research to study the role of the IKK complex in various biological processes. This compound has been shown to inhibit the activation of the IKK complex, which is involved in the activation of the transcription factor NF-κB. NF-κB plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.

properties

IUPAC Name

2-[[benzylsulfamoyl(methyl)amino]methyl]-4-oxo-3H-quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-21(25(23,24)18-11-13-7-3-2-4-8-13)12-16-19-15-10-6-5-9-14(15)17(22)20-16/h2-10,18H,11-12H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEPDBJGYLSRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C(=O)N1)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide

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